molecular formula C6H8N2O2 B594015 (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol CAS No. 1211144-22-7

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol

Cat. No.: B594015
CAS No.: 1211144-22-7
M. Wt: 140.142
InChI Key: JCYNQTKDMQIYBZ-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol is a heterocyclic compound that belongs to the oxadiazole family. . The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol typically involves the reaction of acid hydrazides with carboxylic acids or their derivatives, followed by cyclization. Common reagents used in these reactions include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol can be compared with other oxadiazole derivatives, such as:

Properties

IUPAC Name

(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-3-5-7-8-6(10-5)4-1-2-4/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYNQTKDMQIYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672421
Record name (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211144-22-7
Record name (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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